molecular formula C23H44O4 B12557203 2-Octadecylpentanedioic acid CAS No. 146921-91-7

2-Octadecylpentanedioic acid

Cat. No.: B12557203
CAS No.: 146921-91-7
M. Wt: 384.6 g/mol
InChI Key: GCKMLMBMCITMGA-UHFFFAOYSA-N
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Description

2-Octadecylpentanedioic acid is an organic compound with the molecular formula C23H44O4 It is a derivative of pentanedioic acid, where an octadecyl group is attached to the second carbon atom of the pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octadecylpentanedioic acid typically involves the esterification of pentanedioic acid with octadecanol, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Octadecylpentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The hydrogen atoms in the octadecyl chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Octadecylpentanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Octadecylpentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Octadecylpentanedioic acid can be compared with other similar compounds, such as:

    Pentanedioic acid: The parent compound without the octadecyl group.

    Octadecanol: The alcohol counterpart used in the synthesis.

    Other long-chain fatty acids: Compounds with similar long alkyl chains but different functional groups.

Uniqueness: The uniqueness of this compound lies in its combination of a long alkyl chain with a dicarboxylic acid backbone, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where both hydrophobic and hydrophilic characteristics are desired.

Properties

CAS No.

146921-91-7

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

2-octadecylpentanedioic acid

InChI

InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23(26)27)19-20-22(24)25/h21H,2-20H2,1H3,(H,24,25)(H,26,27)

InChI Key

GCKMLMBMCITMGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCC(=O)O)C(=O)O

Origin of Product

United States

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